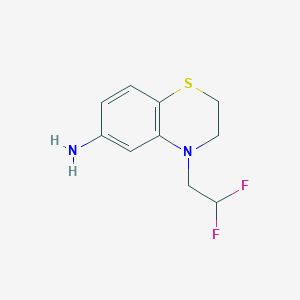

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine

Description

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine is a heterocyclic compound featuring a benzothiazine core substituted with a 2,2-difluoroethyl group at position 4 and an amine group at position 6. The benzothiazine scaffold combines a benzene ring fused to a partially saturated thiazine ring (containing sulfur and nitrogen). The 2,2-difluoroethyl substituent introduces fluorinated alkyl functionality, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C10H12F2N2S |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

4-(2,2-difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-amine |

InChI |

InChI=1S/C10H12F2N2S/c11-10(12)6-14-3-4-15-9-2-1-7(13)5-8(9)14/h1-2,5,10H,3-4,6,13H2 |

InChI Key |

HCZOFOMWZCCHKP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(N1CC(F)F)C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzothiazine ring.

Scientific Research Applications

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved metabolic stability and bioavailability.

Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and hydrogen-bonding ability, which can influence its binding affinity to proteins and other biomolecules . The benzothiazine ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional contrasts can be drawn with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9, ), a benzodioxin derivative. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

- Core Heterocycle : The benzothiazine core in the target compound contains sulfur and nitrogen, while the benzodioxin in features oxygen atoms. This difference impacts electronic properties and binding interactions.

- Fluorination: The 2,2-difluoroethyl group in the target compound likely increases metabolic stability and lipophilicity compared to the non-fluorinated substituents in the benzodioxin analog.

- Molecular Complexity : The compound has a larger molecular weight (391.46 vs. ~231.07 g/mol) and more complex substituents, which may affect bioavailability and target selectivity.

Structural Determination Methods:

Both compounds’ crystal structures could be analyzed using SHELX software (), a widely used tool for small-molecule refinement. SHELXL’s robustness in handling high-resolution data makes it suitable for resolving fluorinated or heterocyclic structures .

Biological Activity

4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazine core, which is known for various biological activities. The difluoroethyl group enhances its lipophilicity and potentially influences its interactions with biological targets.

The biological activity of 4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoroethyl moiety may facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular processes, particularly those related to cancer proliferation and survival.

- Modulation of Signaling Pathways : It could influence signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Studies have indicated that compounds within the benzothiazine class exhibit significant antitumor properties. For instance, derivatives have shown effectiveness in inhibiting cancer cell proliferation in vitro.

Neuroprotective Effects

Research suggests that certain benzothiazine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antitumor Efficacy in A2780 Cells | Demonstrated that 4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine inhibited cell growth with an IC50 value of 1.5 µM. Mechanistic studies suggested induction of apoptosis through caspase activation. |

| Study 2 : Neuroprotection in HEK293T Cells | Showed that the compound reduced oxidative stress markers by 40% compared to control groups. It also increased cell viability under stress conditions. |

| Study 3 : Enzyme Inhibition Assay | The compound exhibited selective inhibition of histone deacetylases (HDACs), with IC50 values ranging from 100 nM to 250 nM across different HDAC isoforms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.